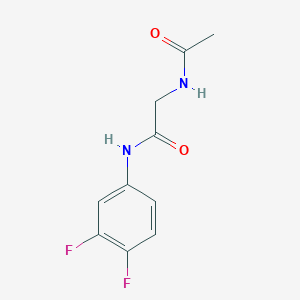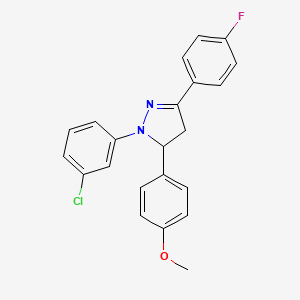
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide, also known as DFG-10, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. DFG-10 has shown promising results in various studies and has the potential to be used in a wide range of research applications.
作用機序
The mechanism of action of N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide is not fully understood, but it is believed to work by inhibiting various enzymes and pathways involved in cell growth and survival. N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression and cell growth. N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has also been shown to inhibit the activity of the mTOR pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide reduces tumor growth and metastasis in mouse models of cancer. N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has also been shown to improve cognitive function and reduce inflammation in mouse models of neurodegenerative diseases.
実験室実験の利点と制限
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has several advantages for use in lab experiments, including its high purity and stability, its ability to inhibit multiple enzymes and pathways, and its potential for use in various research fields. However, N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide also has some limitations, including its relatively high cost and limited availability.
将来の方向性
There are several future directions for research on N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide, including:
1. Investigating the potential use of N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide in combination with other drugs or therapies for cancer treatment.
2. Studying the effects of N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide on other enzymes and pathways involved in cell growth and survival.
3. Investigating the potential use of N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide in treating other neurodegenerative diseases.
4. Studying the long-term effects of N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide on animal models and humans.
5. Developing new synthesis methods for N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide to increase its availability and reduce its cost.
Conclusion:
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide is a novel small molecule that has shown promising results in various scientific research fields. Its ability to inhibit multiple enzymes and pathways involved in cell growth and survival makes it a potential candidate for use in cancer treatment, neurodegenerative disease treatment, and immunology research. Further research is needed to fully understand the mechanism of action and potential applications of N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide.
合成法
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide is synthesized through a multi-step process that involves the reaction of 3,4-difluoroaniline with acetic anhydride to produce N-acetyl-3,4-difluoroaniline. The resulting compound is then reacted with glycine to produce N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide. The synthesis process has been optimized to produce high yields of pure N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide.
科学的研究の応用
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has been shown to modulate the immune system and reduce inflammation.
特性
IUPAC Name |
2-acetamido-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O2/c1-6(15)13-5-10(16)14-7-2-3-8(11)9(12)4-7/h2-4H,5H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZMYFXRXOIYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-acetyl-N-(3,4-difluorophenyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl {[allyl(formyl)amino]methyl}phosphonate](/img/structure/B5159534.png)
![(4-morpholinylmethyl){6-[(4-morpholinylmethyl)(nitro)amino]hexyl}nitroamine](/img/structure/B5159536.png)
![3-[1-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol trifluoroacetate (salt)](/img/structure/B5159543.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5159546.png)
![methyl 5-methyl-2-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5159559.png)



![1-(3,4-dimethylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5159587.png)
![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)
![2-[(cyclohexylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5159598.png)
![methyl 5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5159616.png)

![N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine](/img/structure/B5159626.png)